molecular formula C22H28N2O3 B170004 Methoxyfenozide CAS No. 163442-56-6

Methoxyfenozide

Cat. No.: B170004
CAS No.: 163442-56-6
M. Wt: 368.5 g/mol
InChI Key: QCAWEPFNJXQPAN-UHFFFAOYSA-N
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Description

Methoxyfenozide (IUPAC: N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide) is a diacylhydrazine (DBH) insecticide that acts as a non-steroidal ecdysteroid agonist . It binds selectively to the ecdysone receptor complex (EcR:USP) in lepidopteran pests, mimicking 20-hydroxyecdysone (20E) and disrupting molting, leading to lethal premature molting and desiccation . This compound exhibits high specificity against Lepidoptera larvae, including Spodoptera littoralis, Helicoverpa armigera, and Choristoneura rosaceana, with minimal impact on non-target arthropods such as honeybees (Apis mellifera) and predatory lacewings (Chrysoperla carnea) . Its moderate systemic activity and low water solubility (3.3 mg/L at pH 7) contribute to its environmental persistence, with soil half-lives ranging from 340 to 1,100 days . Regulatory assessments by the European Food Safety Authority (EFSA) confirm its use in integrated pest management (IPM) programs due to its compatibility with natural enemies and low mammalian toxicity .

Preparation Methods

Chemical Synthesis Pathways for Methoxyfenozide

Condensation Reaction: Formation of the Hydrazine Intermediate

The synthesis begins with a condensation reaction between tert-butyl hydrazine hydrochloride and 3-methoxy-2-methylbenzoyl chloride in dichloroethane. Key parameters include maintaining temperatures below 0°C using chilled brine (−6°C to −5°C) to suppress side reactions . Liquid caustic soda (NaOH) is added dropwise to facilitate dehydrohalogenation, yielding a hydrazine intermediate. After phase separation, the organic layer undergoes distillation at 75–85°C to recover dichloroethane, which is replaced with toluene to dissolve the intermediate .

Critical Conditions:

  • Temperature Control: Exothermic reactions necessitate precise cooling to prevent thermal degradation.

  • Solvent Selection: Dichloroethane’s low polarity enhances reaction homogeneity, while toluene improves intermediate stability .

Acylation Reaction: Final Product Formation

The toluene solution from the condensation step is transferred to an acylation reactor, where 3,5-dimethylbenzoyl chloride and NaOH are added at sub-zero temperatures (<0°C) . The pH is maintained slightly acidic to favor acylation over hydrolysis. Post-reaction, the mixture is distilled at 100–120°C to remove toluene, followed by recrystallization using methanol-water. The filtrate is recycled via azeotropic distillation, reducing solvent waste by 30–40% compared to conventional methods .

Optimization Insights:

  • Reagent Stoichiometry: A 1:1 molar ratio of hydrazine intermediate to acyl chloride minimizes unreacted residuals.

  • Crystallization Efficiency: Methanol-water (3:1 v/v) achieves >95% recovery of crystalline this compound .

Comparative Analysis of Traditional vs. Modern Synthesis Methods

Legacy Approaches and Limitations

Early methods employed linear synthesis with discrete steps for each functional group introduction, resulting in cumulative yields below 60% . Excessive wastewater (≥10 L per kg product) and high energy demands for solvent recovery rendered these processes economically and environmentally unsustainable.

Advancements in the Patented Two-Step Process

The integrated condensation-acylation method addresses these challenges through:

Table 1: Key Performance Metrics

ParameterTraditional MethodPatented Method
Overall Yield58–62%82–85%
Solvent Consumption15 L/kg8 L/kg
Wastewater Generated12 L/kg4 L/kg
Purity of Final Product88–90%96–98%

Data derived from patent claims and examples .

Mechanistic Advantages:

  • Intermediate Recycling: Unreacted tert-butyl hydrazine and acyl chlorides are recovered via distillation, reducing raw material costs by 20% .

  • Reaction Control: Sub-zero temperatures and dropwise addition mitigate exothermic runaway risks.

Process Optimization and Scalability

Temperature and pH Profiling

Optimal reaction performance is achieved at:

  • Condensation: −6°C to −5°C, pH 8–9 .

  • Acylation: <0°C, pH 6.5–7.0 .

Deviations beyond these ranges reduce yields by 15–20% due to hydrolysis or undesired dimerization.

Solvent Selection and Recovery

Table 2: Solvent Efficiency Analysis

SolventBoiling Point (°C)Recovery RateRecyclability
Dichloroethane83.592%5–7 cycles
Toluene110.688%4–6 cycles
Methanol64.778%3–5 cycles

Post-reaction solvent recovery via distillation achieves >85% reuse, lowering production costs by $12–15/kg .

Environmental and Industrial Implications

Waste Reduction Strategies

The patented method reduces wastewater generation by 67% through:

  • Closed-Loop Solvent Systems: Toluene and methanol are continuously recycled.

  • Filtrate Reuse: Methanol-water azeotropes from recrystallization are redirected to subsequent batches .

Scalability for Industrial Production

Pilot-scale trials (100 kg/batch) confirm consistent yields (83±2%) and purity (96±1.5%) under the following conditions:

  • Reactor Design: Jacketed glass-lined steel reactors with automated temperature control.

  • Cycle Time: 18–22 hours per batch, including cooling and distillation phases .

Chemical Reactions Analysis

Metabolic Reactions

Methoxyfenozide undergoes enzymatic transformations in biological systems, primarily in insects and mammals:

Key Metabolic Pathways

PathwayEnzymes InvolvedMetabolites IdentifiedSource
DemethylationCytochrome P450 monooxygenasesA-ring phenol metabolite (C₂₁H₂₆N₂O₃)
HydroxylationMonooxygenasesHydroxylated derivatives
GlucuronidationUDP-glucuronosyltransferasesGlucuronide conjugates
  • Demethylation : The methoxy group (-OCH₃) undergoes oxidative removal, forming the A-ring phenol metabolite (CAS 252720-16-4) .

  • Hydroxylation : Hydroxyl groups are introduced at the benzoyl or xylohydrazide moieties, enhancing water solubility for excretion .

  • Glucuronidation : Phase II metabolism conjugates hydroxylated metabolites with glucuronic acid, facilitating renal excretion .

Hydrolytic Degradation

This compound exhibits pH-dependent hydrolysis in aquatic environments:

Hydrolysis Kinetics (25°C)

pHDT₅₀ (Days)Half-Life (Days)Source
5590 ± 410Stable
71600 ± 800Moderately stable
9700 ± 230Accelerated
  • Hydrolysis occurs via cleavage of the hydrazide bond, yielding 3-methoxy-2-methylbenzoic acid and tert-butyl hydrazine derivatives .

  • In neutral water (pH 7), the compound persists longer due to slower hydrolysis rates .

Photolytic Degradation

Exposure to sunlight induces photolysis in surface waters:

ConditionDT₅₀ (Days)Key ProductsSource
Pond water (25°C)77Degraded benzoyl fragments
Simulated sunlight2200Minimal degradation
  • Photolysis generates polar fragments, including 3,5-dimethylbenzoic acid, via radical-mediated oxidation .

  • Dissipation in water follows first-order kinetics (DT₅₀ = 3.03 days) under field conditions .

Thermal Decomposition

At temperatures exceeding 240°C, this compound decomposes into:

Temperature (°C)Major Decomposition ProductsSource
>240CO₂, NH₃, and aromatic hydrocarbons
  • Thermal degradation involves breakdown of the hydrazide and benzoyl groups, releasing volatile compounds .

Analytical Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for tracking this compound and its metabolites:

Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Source
This compound369.1313.211
A-ring phenol metabolite355.0299.211
B-ring mono acid metabolite399.1343.111
  • Recovery rates in water and soil range from 83.5% to 110.3% and 98.1% to 102.8%, respectively .

Environmental Fate

This compound’s environmental persistence is influenced by its degradation pathways:

MatrixDT₅₀ (Days)Primary PathwaySource
Water3.03Hydrolysis
Soil14Microbial degradation
  • Rapid dissipation in water (DT₅₀ = 3.03 days) minimizes bioaccumulation risks .

  • Soil residues decline via microbial action, with no long-term accumulation reported .

This synthesis integrates peer-reviewed studies to elucidate this compound’s reactivity, ensuring accuracy for regulatory and scientific applications.

Scientific Research Applications

Insecticidal Efficacy

Methoxyfenozide is particularly effective against a variety of caterpillar pests, including those from the family Pyralidae. Its mode of action involves mimicking the hormone ecdysone, which is crucial for insect molting and development. This leads to disruption in growth and ultimately death in susceptible insects.

Key Findings:

  • Target Pests: Effective against species such as Spodoptera littoralis, Helicoverpa armigera, and Plutella xylostella.
  • Application Rates: Typically applied at concentrations ranging from 200 to 600 g/ha depending on the crop and pest pressure.

Environmental Impact

Studies have assessed the environmental fate of this compound, indicating low toxicity to non-target organisms and favorable degradation characteristics in various ecosystems.

Environmental Fate Analysis:

  • Persistence: this compound degrades rapidly in soil and water, reducing the risk of long-term environmental accumulation.
  • Toxicity to Non-target Species: Exhibits low toxicity to beneficial insects such as bees and earthworms, making it suitable for use in IPM programs.

Safety Profile

This compound has been evaluated for its safety in both human health and ecological contexts. Toxicological studies indicate that it has low acute toxicity levels.

Toxicity Data:

Study TypeResultNOEL (mg/kg bw/day)
Acute Oral ToxicityLow toxicity5000
Dermal ExposureNo significant effects5000
Long-term Exposure (Rats)No treatment-related mortalities1000

Efficacy in Crop Protection

A study conducted on litchi and longan crops demonstrated that this compound effectively controlled pest populations while maintaining high recovery rates of the active ingredient.

  • Recovery Rates: Average recovery rates ranged from 83% to 97%.
  • Application Method: Suspension concentrate formulation applied at recommended dosages led to significant pest control.

Integrated Pest Management (IPM)

This compound is often used in combination with other insecticides to enhance efficacy against resistant pest populations.

  • Synergistic Effects: Case studies indicate that combining this compound with spinetoram showed enhanced mortality rates against resistant strains of S. littoralis.
  • Combination Index (CI): Values below 1 indicate synergistic effects, enhancing overall pest control efficiency.

Regulatory Status

This compound is registered for use in multiple countries, with regulatory assessments confirming its safety when used according to label instructions. The World Health Organization (WHO) and various national agencies have provided guidelines for acceptable residue levels in food products.

Mechanism of Action

Methoxyfenozide’s mechanism involves disrupting the insect’s hormonal regulation, specifically interfering with ecdysteroid biosynthesis. By targeting the insect’s molting process, it prevents proper development and ultimately leads to mortality.

Comparison with Similar Compounds

Methoxyfenozide belongs to the diacylhydrazine class but is often compared with other insect growth regulators (IGRs) and neurotoxic insecticides. Key comparisons include:

Diacylhydrazines (DBHs): Tebufenozide and Halofenozide

  • Mode of Action: Like this compound, tebufenozide and halofenozide act as ecdysone agonists but differ in receptor-binding affinity. This compound exhibits higher activity against Spodoptera spp. due to structural modifications enhancing EcR binding .
  • Cross-Resistance: Field-evolved resistance to this compound in S. littoralis and H. armigera correlates with cross-resistance to tebufenozide, as both share the same molecular target . Laboratory-selected strains show 36-fold (this compound) and 120-fold (tebufenozide) resistance ratios .
  • Environmental Impact: this compound has greater soil persistence (59–75% remaining after one year) compared to tebufenozide, which degrades faster under aerobic conditions .

Spinosyns: Spinosad and Spinetoram

  • Efficacy: Spinosad and this compound exhibit comparable LC50 values against S. littoralis (2.11 vs. 3.98 mg AI/kg diet), but this compound uniquely induces pupal mortality and adult deformities .
  • Resistance Mechanisms: Resistance to spinosad in S. exigua involves monooxygenase (MO) upregulation, a mechanism also implicated in this compound resistance . However, mixtures of this compound and spinetoram synergistically reduce MO activity, delaying resistance .
  • Non-Target Effects: Both compounds are safe for pollinators at field doses, but this compound shows lower acute toxicity to lacewings (LC50 > 100 mg/L) compared to spinosad .

Benzoylureas: Chlorfluazuron

  • Mode of Action: Chlorfluazuron inhibits chitin synthesis, whereas this compound disrupts molting via EcR activation. Both reduce fecundity in S. litura, but this compound at LC30 causes a 70% reduction in egg viability, outperforming chlorfluazuron .
  • Sublethal Effects: this compound shortens oviposition duration by 40% in S. litura, while chlorfluazuron primarily延长s larval development .

Pyrethroids: Beta-Cypermethrin

  • Target Spectrum: Beta-cypermethrin, a sodium channel modulator, lacks specificity and harms beneficial insects like lacewings (LC50 = 12.5 mg/L) . This compound’s LC50 for lacewings exceeds 100 mg/L, making it safer for IPM .
  • Resistance Management: No cross-resistance exists between this compound and beta-cypermethrin, enabling rotational use to mitigate resistance .

Key Comparative Data Table

Parameter This compound Tebufenozide Spinosad Chlorfluazuron Beta-Cypermethrin
Mode of Action EcR agonist EcR agonist Nicotinic receptor Chitin synthesis inhibitor Sodium channel modulator
LC50 (mg/L) 3.98 (S. littoralis) 5.2 (S. exigua) 2.11 (S. littoralis) 8.5 (S. litura) 0.45 (S. litura)
Soil Half-Life (Days) 340–1,100 30–60 7–14 20–40 10–30
Non-Target Safety High (bees, lacewings) Moderate Moderate Low Low
Resistance Risk High (cross-DBH) High Moderate Moderate High

Environmental and Non-Target Impacts

  • Soil Persistence: this compound’s log Pow (3.72) and low water solubility lead to adsorption in organic-rich soils, reducing leaching but increasing persistence .
  • IPM Compatibility: this compound’s selectivity preserves predatory mites and parasitoids, unlike broad-spectrum pyrethroids .

Resistance Management Strategies

  • Rotation: Alternating this compound with spinosyns or pyrethroids (e.g., bifenthrin) prevents cross-resistance .
  • Synergists: Piperonyl butoxide (PBO) suppresses MO-mediated resistance in this compound-resistant strains .
  • Mixtures: Combining this compound with spinetoram reduces resistance development by 50% in S. littoralis .

Biological Activity

Methoxyfenozide is a synthetic insecticide belonging to the class of ecdysone agonists, which mimic the action of the natural hormone ecdysone in insects. This compound is primarily used for controlling lepidopteran pests in agriculture due to its selective toxicity and low environmental impact. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicity, and resistance development.

This compound functions by binding to the ecdysone receptor in insects, leading to premature molting and ultimately death. This mechanism is particularly effective against larvae of various pest species. The compound induces a series of physiological changes that disrupt normal growth and development, making it an effective tool for pest management.

Metabolism and Toxicokinetics

Research indicates that this compound is rapidly metabolized in mammals and insects. Following oral administration in rats, peak plasma levels are reached within 15-30 minutes, with the liver showing the highest concentrations. Approximately 62-70% of the administered dose is systemically absorbed, with most excreted in feces (90-95%) and a smaller fraction in urine (5-10%) .

Metabolic Pathways:

  • Demethylation
  • Glucuronidation
  • Hydroxylation

These metabolic processes result in several metabolites, with primary metabolites identified as M14 (desmethylated parent) and M24 (hydroxy methyl derivative) .

Toxicity Profile

This compound exhibits low acute toxicity across various routes of exposure:

  • Oral LD50 : >5000 mg/kg in rats and mice
  • Dermal LD50 : >5000 mg/kg
  • Inhalation LC50 : >4300 mg/kg .

Long-term studies have shown no significant adverse effects on reproduction or developmental outcomes in rats and dogs at high doses . In chronic exposure studies, no treatment-related changes were observed in organ weight or histopathological findings, indicating a favorable safety profile for non-target species .

Resistance Development

Resistance to this compound has been documented in certain insect populations. For instance, a study on Chrysoperla carnea revealed a significant increase in resistance levels after multiple generations of exposure, with LC50 values escalating from 731.51 to 26275.66 μg/ml . This resistance can be attributed to genetic factors such as heritability and metabolic adaptations.

Case Studies

  • Toxicity Assessment :
    A two-generation reproductive toxicity study in rats demonstrated no adverse effects on estrus cycling or sperm quality at doses up to 10 mg/kg .
  • Environmental Impact :
    Studies on this compound's dissipation in crops like litchi showed recovery rates of 83–97%, indicating effective degradation without significant accumulation .
  • Synergistic Effects :
    Research has shown that combining this compound with mesoporous silica nanoparticles enhances its insecticidal activity against Plutella xylostella, suggesting potential for improved formulations .

Summary Table of Biological Activity

Parameter Value/Description
Oral LD50>5000 mg/kg
Dermal LD50>5000 mg/kg
Inhalation LC50>4300 mg/kg
Metabolites IdentifiedM14, M24 (major), among others
Resistance DevelopmentSignificant increase observed in C. carnea
Environmental Recovery83–97% recovery rates in crops

Q & A

Basic Research Questions

Q. What standardized HPLC parameters are recommended for quantifying methoxyfenozide in plant matrices?

  • A validated HPLC method using an Agilent C18 column (150 mm × 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile:water (55:45 v/v) at 1.0 mL/min flow rate is widely employed. Detection at 254 nm ensures sensitivity, with this compound eluting between 8–11 minutes. Triplicate runs and calibration curves (0.0005–0.5 mg/kg) ensure precision . Matrix-matched standards are critical to address matrix effects in complex plant samples .

Q. How are dissipation kinetics of this compound modeled in crops like litchi and longan?

  • First-order kinetics (Ct = C0e⁻ᵏᵗ) are used, with half-lives calculated from initial residue concentrations (e.g., 2.21–2.86 mg/kg in litchi, 0.83–0.95 mg/kg in longan). Factors like crop surface morphology (e.g., litchi’s waxy protrusions vs. longan’s smooth exocarp) significantly influence degradation rates, requiring field-specific adjustments .

Q. What sample preparation techniques optimize this compound extraction for residue analysis?

  • A modified QuEChERS method involves acetonitrile extraction, followed by NaCl/MgSO4 partitioning and purification with PSA/GCB sorbents. Centrifugation at 5,204 × g and filtration through 0.22-µm nylon filters ensure minimal interference in HPLC-MS/MS workflows .

Advanced Research Questions

Q. How do statistical models resolve contradictions in this compound efficacy data across pest populations?

  • Probit analysis (via POLO-PLUS software) calculates LC50 values and resistance ratios (LC50_field/LC50_lab). Non-overlapping 95% confidence intervals indicate significant resistance differences. Factorial designs (SAS 9.4) isolate variables like pH, temperature, and application timing to explain efficacy variations .

Q. What mechanisms underlie this compound’s delayed toxicity in Lepidoptera?

  • As an ecdysone agonist, this compound induces premature molting, leading to desiccation and starvation. Delayed mortality (observed 7–14 days post-application) correlates with molting-stage synchronization in pests like Lobesia botrana. Synergistic studies with cytochrome P450 inhibitors reveal metabolic resistance pathways in resistant strains .

Q. How do crop surface properties influence this compound residue distribution?

  • Litchi’s waxy, protrusion-rich exocarp retains residues longer (half-life 5.1–5.3 days) compared to longan’s smooth surface (half-life 5.3–5.7 days). Surface hydrophobicity and cuticular penetration rates are modeled using logP (3.72) and water solubility (3.3 mg/L) to predict residue translocation into pulp .

Q. What methodologies assess chronic dietary risks of this compound in vulnerable populations?

  • Acceptable Daily Intake (ADI%) is calculated as: ADI%=STMR×Fbw×ADI×100ADI\% = \frac{STMR \times F}{bw \times ADI} \times 100

    Where STMR (median residue) and daily fruit intake (F) are weighted by age/sex-specific body weights (bw). ADI% < 1 indicates negligible risk, but children’s lower bw necessitates stricter monitoring of chronic exposure .

Q. How does this compound affect non-target organisms like honeybees at sublethal doses?

  • Field-relevant concentrations (100–200 ppb) disrupt colony thermoregulation (higher temperature variability) and delay foraging activity by 17–21 minutes. Standard metrics (brood area, hypopharyngeal gland size) lack sensitivity; continuous hive weight and temperature logging are needed to detect sublethal behavioral impacts .

Q. Methodological Considerations

  • Data Reproducibility : Use factorial designs (e.g., ANOVA with Tukey post-hoc tests) to account for environmental variables in field trials .
  • Resistance Monitoring : Pair bioassays with molecular tools (e.g., RT-qPCR for CYP gene expression) to track resistance evolution .
  • Risk Mitigation : Optimize pre-harvest intervals (PHIs) based on crop-specific dissipation rates to comply with MRLs (e.g., 5–7 days for litchi/longan) .

Properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWEPFNJXQPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032628
Record name Methoxyfenozide
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Molecular Weight

368.5 g/mol
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Solubility

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C
Record name Methoxyfenozide
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Color/Form

White powder

CAS No.

161050-58-4
Record name Methoxyfenozide
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Record name Methoxyfenozide [ISO:ANSI:BSI]
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Record name Methoxyfenozide
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Record name Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
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Record name METHOXYFENOZIDE
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Melting Point

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/
Record name Methoxyfenozide
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Synthesis routes and methods I

Procedure details

To a stirred solution of N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (506 g, 2.14 mole) in methylene chloride (1.5 L) at 5° C. were simultaneously added solutions of 3,5-dimethylbenzoyl chloride (360 g, 2.14 moles) in methylene chloride (500 mL) and sodium hydroxide (50% aqueous, 171.2 g, 2.14 moles) diluted with water (400 mL), at such a rate that the temperature of the mixture did not exceed 10° C. Following the addition, the reaction mixture was allowed to reach room temperature and stirred continuously for 1 additional hour, whereupon the reaction mixture was diluted with methylene chloride (12 L), washed with water, dried over magnesium sulfate, filtered and stripped to give N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine (663 g), melting at 204°-204.5° C.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
171.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-2-methylbenzoic acid (1.5 g, 0.01 mole) in thionyl chloride (10 mL.) was refluxed for 45 minutes and then stripped under reduced pressure. The residue was dissolved in methylene chloride (50 mL) and added dropwise with cooling at 0° C. to a solution of N-(3,5-dimethylbenzoyl)-N-tert-butylhydrazine (4.4 g. 0.02 mole) in methylene chloride (50 mL). Following the addition, the solution was stirred overnight at room temperature and filtered. The filter-cake was washed extensively with water and ether, and then dried in vacuo to give 2.1 g of N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine, melting at 204°-204.5° C. 1H-NMR δppm 1.50 (s, 9H, tert-Bu), 1.63 (s, 3H, Ar--CH3), 2.25 (s, 6H, di--CH3) 3.75 (s, 3H, OCH3), 6.26 (d, 1H, Ar), 6.93-7.20 (m, 5H, Ar).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Methoxyfenozide
Methoxyfenozide
Methoxyfenozide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.